Bienvenue dans la boutique en ligne BenchChem!

(R)-Roemerine

Serotonin receptor pharmacology GPCR antagonist profiling Aporphine stereoselectivity

The (R)-enantiomer is essential: 4-fold higher 5-HT2A potency than (S)-roemerine and 32-fold selectivity over α1A receptors versus non-selective nuciferine. Enantiomeric purity directly determines reproducible GPCR pharmacology, antimicrobial susceptibility, and multidrug-resistance reversal outcomes. Backed by established PK (84% oral bioavailability, t1/2 1.59 h, brain-penetrant). For target-engagement studies and rational dose scheduling in rodent models.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
CAS No. 15548-23-9
Cat. No. B101874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Roemerine
CAS15548-23-9
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3
InChIInChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3
InChIKeyJCTYWRARKVGOBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Roemerine (CAS 15548-23-9): A Stereochemically Defined Aporphine Alkaloid for Specialized Receptor Pharmacology and Anti-Infective Research


(R)-Roemerine is the dextrorotatory enantiomer of the aporphine alkaloid roemerine, a tetracyclic tetrahydroisoquinoline natural product first isolated from Annona senegalensis and Nelumbo nucifera [1]. The aporphine scaffold contains a single chiral centre at C6a; only the (R)-configuration delivers high-affinity antagonism at serotonin 5-HT2A and 5-HT2C receptors while simultaneously minimizing off-target activity at 5-HT2B and α1 adrenoceptor subtypes [2]. This stereochemical specificity means that the enantiomeric identity of the procured material directly determines experimental outcomes in GPCR pharmacology, antimicrobial susceptibility testing, and multidrug-resistance reversal assays.

Why (R)-Roemerine Cannot Be Replaced by Racemic Roemerine, (S)-Roemerine, or Nuciferine in Target-Based Studies


Substituting (R)-roemerine with its (S)-enantiomer, racemic mixture, or the structurally analogous aporphine nuciferine introduces quantifiable losses in target potency and receptor-subtype selectivity [1]. At the 5-HT2A receptor, (S)-roemerine is approximately 4-fold less potent than (R)-roemerine (Kb 42.9 nM vs. 10.8 nM), while (R)-nuciferine is approximately 6-fold less potent (Kb 65.3 nM) [1]. More critically, (R)-roemerine exhibits a 32-fold selectivity window between 5-HT2A and α1A receptors, whereas (R)-nuciferine is essentially non-selective (selectivity index = 1) [1]. Procurement of an undefined stereoisomer or a structurally related but pharmacologically distinct aporphine therefore introduces uncontrolled variables that confound receptor-profiling experiments and in vivo efficacy studies.

Quantitative Differentiation of (R)-Roemerine: Comparator-Anchored Evidence for Scientific Selection


5-HT2A and 5-HT2C Receptor Antagonist Potency: (R)-Roemerine vs. (S)-Roemerine and (R)-Nuciferine

In a head-to-head functional antagonist assay using the TGFα shedding model at human 5-HT2 receptor subtypes, (R)-roemerine was the most potent compound tested at 5-HT2A and 5-HT2C receptors [1]. At 5-HT2A, (R)-roemerine (pKb = 7.97 ± 0.18; Kb = 10.8 nM) was 4-fold more potent than (S)-roemerine (pKb = 7.37 ± 0.10; Kb = 42.9 nM) and 6-fold more potent than (R)-nuciferine (pKb = 7.18 ± 0.03; Kb = 65.3 nM). At 5-HT2C, (R)-roemerine (pKb = 7.82 ± 0.08; Kb = 15.1 nM) was 5-fold more potent than (S)-roemerine (pKb = 7.12 ± 0.13; Kb = 76.9 nM) and approximately 2.4-fold more potent than (R)-nuciferine (pKb = 7.44 ± 0.01; Kb = 36.4 nM). (R)-Roemerine also displayed >6-fold selectivity for 5-HT2A and 5-HT2C over the 5-HT2B receptor subtype [1].

Serotonin receptor pharmacology GPCR antagonist profiling Aporphine stereoselectivity

5-HT2A Receptor Binding Affinity and Subtype Selectivity: (R)-Roemerine vs. (±)-Nuciferine

In competitive radioligand binding assays against rat serotonin and dopamine receptors, (R)-roemerine demonstrated a Ki of 62 nM at the 5-HT2A receptor, which is approximately 2.2-fold higher affinity than (±)-nuciferine (Ki = 139 nM) [1]. More critically, (R)-roemerine exhibited 20- to 400-fold selectivity for 5-HT2A over 5-HT1A (Ki = 1170 nM), D1 (Ki = 1400 nM), and D2 (Ki = 22600 nM) receptors. This selectivity profile is consistent with independent data reporting Kis of 0.0621, 1.17, 1.4, and 22.6 µM for 5-HT2A, 5-HT1A, D1, and D2 receptors, respectively . Molecular docking studies attributed this selectivity to stronger H-bonding and dipole–dipole interactions between (R)-roemerine and key residues in the 5-HT2A binding pocket [1].

Radioligand binding 5-HT2A selectivity Dopamine receptor counter-screening

5-HT2A vs. α1A Adrenoceptor Functional Selectivity: (R)-Roemerine vs. (R)-Nuciferine by Schild Analysis

Schild analysis—the gold-standard method for determining competitive antagonist potency—revealed a stark selectivity difference between (R)-roemerine and (R)-nuciferine at 5-HT2A versus α1A receptors [1]. (R)-Roemerine displayed a 5-HT2A pKb of 7.88 ± 0.13 and an α1A pKb of 6.38 ± 0.11, yielding a 5-HT2A/α1A selectivity ratio of 32. In contrast, (R)-nuciferine exhibited nearly identical potencies at both receptors (5-HT2A pKb = 7.26 ± 0.12; α1A pKb = 7.31 ± 0.11), giving a selectivity ratio of 1—i.e., no functional discrimination between the two receptor subtypes. (S)-Roemerine showed an intermediate selectivity ratio of 3 [1]. This demonstrates that the (R)-configuration of roemerine uniquely confers the ability to discriminate between 5-HT2A and α1A receptor signaling.

Receptor selectivity profiling Adrenergic off-target counter-screening Schild analysis

In Vivo Efficacy in MRSA Sepsis: Roemerine vs. Oxacillin Survival Benefit in a Mouse Model

In a BALB/c mouse sepsis model using intraperitoneal inoculation of methicillin-resistant Staphylococcus aureus (MRSA) strain XJ75302, roemerine administered at 20 mg/kg i.p. once daily for 2 days achieved a 7-day survival rate of 58.3%, compared to 50.0% for oxacillin at the same dose and 8.3% for the untreated model group (P<0.05 vs. model) [1]. Vancomycin at 20 mg/kg provided 100% survival. Roemerine treatment also reduced bacterial loads in liver tissue from 4.71 to 4.38 lg CFU/mL [1]. The mechanism was linked to concentration-dependent increases in S. aureus cell membrane permeability [1]. In vitro, roemerine MICs against four S. aureus strains ranged from 32 to 64 µg/mL [1].

MRSA sepsis model In vivo antibacterial efficacy Antimicrobial resistance

Oral Bioavailability and Brain Penetration: Pharmacokinetic Differentiation of Roemerine as a CNS-Penetrant Aporphine

An LC–MS/MS pharmacokinetic study in rats demonstrated that roemerine possesses an oral bioavailability of 84%, rapid absorption (tmax = 0.22 ± 0.08 h), and measurable brain penetration following oral administration [1]. The elimination half-life was 1.59 ± 0.46 h with a clearance of 4.44 ± 0.42 L/h/kg and volume of distribution of 10.16 ± 2.95 L/kg [1]. Tissue distribution analysis showed the highest roemerine concentrations in liver and lung, followed by kidney, spleen, heart, and brain [1]. Brain penetration is a critical differentiator for aporphine alkaloids intended for CNS target engagement; many structurally related aporphines lack published PK data, making roemerine one of the few candidates in this class with validated oral bioavailability and CNS exposure [1].

Pharmacokinetics Oral bioavailability Blood-brain barrier penetration Tissue distribution

P-Glycoprotein-Mediated Multidrug Resistance Reversal: Roemerine as a Chemosensitizer in KB-V1 Cells

(-)-Roemerine was shown to enhance the cytotoxic response mediated by vinblastine in multidrug-resistant KB-V1 (P-glycoprotein-overexpressing) oral epidermoid carcinoma cells [1]. In the absence of vinblastine, (-)-roemerine alone exhibited no significant cytotoxicity against KB-3 (drug-sensitive) or KB-V1 cells (ED50 > 20 µg/mL), indicating that its chemosensitizing effect is not due to intrinsic cytotoxicity [1]. The mechanism was attributed to direct interaction with P-glycoprotein, as evidenced by the compound's ability to inhibit ATP-dependent [3H]vinblastine binding to KB-V1 cell membrane vesicles [1]. This chemosensitization profile differs from the nor-aporphine alkaloids anonaine and nornuciferine, which exhibit more potent CD45 protein tyrosine phosphatase inhibition but lack reported P-glycoprotein modulatory activity in the same assay context [2].

Multidrug resistance reversal P-glycoprotein inhibition Chemosensitization Cancer pharmacology

Evidence-Backed Application Scenarios for (R)-Roemerine in Specialized Research and Early-Stage Drug Discovery


Serotonin 5-HT2A/C Receptor Pharmacology: Stereochemically Defined Antagonist Tool Compound

(R)-Roemerine is the preferred tool compound for functional antagonist studies at human 5-HT2A and 5-HT2C receptors where stereochemical purity and receptor-subtype selectivity are critical. Its 4- to 5-fold potency advantage over (S)-roemerine [1] and its 32-fold selectivity for 5-HT2A over α1A receptors compared to the non-selective (R)-nuciferine [1] make it uniquely suited for experiments requiring clean interpretation of 5-HT2A/C-mediated signaling without α1-adrenoceptor confounding. Applications include GPCR de-orphanization campaigns, biased signaling studies, and in vitro pharmacological profiling of novel serotonergic ligands.

In Vivo CNS Target Engagement Studies Requiring Oral Bioavailability and Brain Penetration

Roemerine's 84% oral bioavailability and documented brain penetration in rats [2] support its use as a systemically administered CNS-active aporphine for behavioral pharmacology, neurochemistry, and target engagement studies. Unlike many aporphine alkaloids that lack published pharmacokinetic characterization, roemerine offers a defined PK profile (t1/2 = 1.59 h, tmax = 0.22 h) that enables rational dose scheduling in rodent models [2]. This scenario is directly enabled by the PK evidence established in Section 3, Evidence Item 5.

Anti-MRSA Lead Optimization: In Vivo-Validated Starting Point with a Non-β-Lactam Mechanism

Roemerine's demonstrated in vivo survival benefit in a murine MRSA sepsis model (58.3% survival at 20 mg/kg vs. 50.0% for oxacillin) [3], combined with its membrane-permeabilizing mechanism of action, positions it as a starting scaffold for medicinal chemistry campaigns targeting methicillin-resistant S. aureus. Its efficacy against MRSA in vivo, coupled with the absence of cross-resistance to β-lactam antibiotics, addresses a critical unmet need in anti-infective drug discovery [3].

Multidrug Resistance Chemosensitizer Discovery: Dual P-Glycoprotein Modulator and 5-HT2A Antagonist

For programs exploring polypharmacology approaches to overcome cancer multidrug resistance, (R)-roemerine provides a validated P-glycoprotein-interacting chemosensitizer scaffold [4] that simultaneously delivers 5-HT2A/C receptor antagonism [1]. This dual functionality—modulating drug efflux while engaging a GPCR target—offers a differentiated starting point for medicinal chemistry optimization compared to single-mechanism P-gp inhibitors or aporphines such as anonaine that preferentially inhibit CD45 phosphatase [5].

Quote Request

Request a Quote for (R)-Roemerine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.